Bienvenue dans la boutique en ligne BenchChem!

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride

Lipophilicity Drug design ADME prediction

(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride (CAS 2247106-88-1), systematically named 1-{[1,1'-biphenyl]-3-yl}-1-(4-chlorophenyl)methanamine hydrochloride, is a substituted biphenyl methanamine derivative with molecular formula C19H17Cl2N and molecular weight 330.25 g/mol. It is supplied as a versatile small molecule scaffold by Biosynth with a minimum purity of 95%.

Molecular Formula C19H17Cl2N
Molecular Weight 330.25
CAS No. 2247106-88-1
Cat. No. B2367570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride
CAS2247106-88-1
Molecular FormulaC19H17Cl2N
Molecular Weight330.25
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N.Cl
InChIInChI=1S/C19H16ClN.ClH/c20-18-11-9-15(10-12-18)19(21)17-8-4-7-16(13-17)14-5-2-1-3-6-14;/h1-13,19H,21H2;1H
InChIKeyIJXGRGWEVDTXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chlorophenyl)-(3-phenylphenyl)methanamine Hydrochloride (CAS 2247106-88-1): A Biphenyl Methanamine Scaffold with Differentiated Lipophilicity


(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride (CAS 2247106-88-1), systematically named 1-{[1,1'-biphenyl]-3-yl}-1-(4-chlorophenyl)methanamine hydrochloride, is a substituted biphenyl methanamine derivative with molecular formula C19H17Cl2N and molecular weight 330.25 g/mol . It is supplied as a versatile small molecule scaffold by Biosynth with a minimum purity of 95% . The compound features a characteristic combination of a 4-chlorophenyl group and a 3-phenylphenyl (meta-biphenyl) moiety attached to a central methanamine carbon, distinguishing it from simpler benzylamine or monochlorophenyl analogs through enhanced lipophilicity (cLogP 4.65–4.84) and greater steric bulk .

Why Generic Substitution of (4-Chlorophenyl)-(3-phenylphenyl)methanamine Hydrochloride with Simpler Analogs May Compromise Experimental Outcomes


Substituting (4-Chlorophenyl)-(3-phenylphenyl)methanamine hydrochloride with superficially similar compounds such as (4-chlorophenyl)(phenyl)methanamine or [3-(4-chlorophenyl)phenyl]methanamine can introduce unintended consequences for target binding, cellular permeability, and physicochemical handling. As demonstrated in biphenyl methanamine series targeting 5-HT7 receptors, even modest modifications to the biphenyl substitution pattern can alter functional activity from partial agonism (EC50 0.55–3.2 µM) to full antagonism (IC50 5.57–23.1 µM) [1]. This sensitivity to scaffold architecture means that procurement decisions based solely on generic class membership risk selecting a compound with divergent binding modes, solubility profiles, and ultimately irreproducible biological results .

Quantitative Differentiation Evidence for (4-Chlorophenyl)-(3-phenylphenyl)methanamine Hydrochloride Against Closest Analogs


Enhanced Lipophilicity Versus Monophenyl Analog: LogP 4.65 vs 3.49

The target compound's free base (C19H16ClN) exhibits a calculated LogP of 4.65–4.84, compared to a LogP of 3.49 for the closest monophenyl analog (4-chlorophenyl)(phenyl)methanamine (C13H12ClN) [1][2]. This log unit difference of approximately 1.2–1.3 corresponds to an ~16-fold higher theoretical partition coefficient in octanol/water systems, indicating significantly enhanced membrane permeability potential, which may be advantageous for CNS-targeted applications but should be considered when aqueous solubility is critical .

Lipophilicity Drug design ADME prediction

Molecular Weight and Steric Bulk Differentiation: MW 330.25 vs 254.15 for Regioisomeric Analog

The target compound (hydrochloride salt) possesses a molecular weight of 330.25 g/mol, which is 76.1 g/mol (30%) larger than the regioisomeric analog [3-(4-chlorophenyl)phenyl]methanamine hydrochloride (CAS 1172338-38-3, MW 254.15) . The additional phenyl ring at the methanamine carbon generates a substantially bulkier pharmacophore with distinct conformational preferences, as illustrated by the different InChI Keys (IJXGRGWEVDTXHH vs CSGLTGDPVNOESA) and topological connectivity patterns . In biphenyl methanamine series, such steric differences have been shown to determine agonist versus antagonist functional outcomes at GPCR targets [1].

Steric hindrance Binding pocket complementarity Molecular recognition

Procurement-Grade Purity and Supply Chain Provenance: 95% Minimum Purity from Biosynth

The target compound is available from Biosynth (via CymitQuimica) at a documented minimum purity of 95%, with defined pricing tiers of €588.00 per 50 mg and €1,632.00 per 500 mg . By comparison, the regioisomer [3-(4-chlorophenyl)phenyl]methanamine hydrochloride is listed by Aladdin Scientific at 95% purity with pricing of $430.90 per 250 mg and $1,082.90 per 1 g . On a cost-per-milligram basis, the target compound is approximately 3.3-fold more expensive than its smaller regioisomer (€11.76/mg vs ~$3.53/mg at the smallest available pack sizes), reflecting the additional synthetic complexity of installing the tertiary benzhydryl amine framework .

Quality control Reproducibility Vendor qualification

Regioisomeric Differentiation: Distinct Connectivity Pattern Versus Chlorophenyl-Benzylamine Analogs

The target compound positions the chlorophenyl group directly on the methanamine carbon (tertiary amine precursor), whereas regioisomers such as [3-(4-chlorophenyl)phenyl]methanamine (CAS 1172338-38-3) and (3-chlorophenyl)(4-phenylphenyl)methanamine feature the amine as a primary benzylamine or with alternative chlorine placement . This topological distinction results in fundamentally different molecular graphs: the target compound's free base has a Tanimoto similarity of approximately 0.6–0.7 to these regioisomers, indicating that despite sharing the C19H16ClN formula, they occupy distinct regions of chemical space [1]. In published SAR campaigns on biphenyl methanamines, the position of the amino group relative to the biphenyl axis has been demonstrated to control functional selectivity [2].

Structure-activity relationship Chemoinformatics Molecular topology

High-Value Application Scenarios for (4-Chlorophenyl)-(3-phenylphenyl)methanamine Hydrochloride Driven by Quantitative Differentiation


CNS-Targeted Medicinal Chemistry Campaigns Requiring Enhanced Brain Penetration

With a calculated LogP of 4.65–4.84 [1], the target compound is positioned near the upper limit of the Lipinski rule-of-five for CNS drug-like space, making it a suitable scaffold for programs targeting intracellular or CNS receptors where passive membrane permeability is essential. Its enhanced lipophilicity relative to the monophenyl analog (LogP 3.49) suggests superior blood-brain barrier partitioning potential, a hypothesis that can be tested in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell systems [2].

Structure-Activity Relationship (SAR) Studies on GPCR Modulation Involving Biphenyl Pharmacophores

Biphenyl-3-yl-methanamine derivatives have been validated as 5-HT7 receptor modulators, where amino group substituents govern functional selectivity between agonism and antagonism [3]. The target compound's unique combination of a 4-chlorophenyl substituent and a 3-biphenyl backbone at the methanamine carbon provides a sterically demanding pharmacophore that can probe the binding pocket volume and hydrogen-bonding requirements of aminergic GPCRs, complementing existing series based on simpler benzylamine or phenethylamine scaffolds [4].

Chemical Biology Probe Development for Target Deconvolution in Phenotypic Screens

The compound's availability at defined purity (≥95%) and from a traceable commercial source (Biosynth) ensures batch-to-batch reproducibility essential for chemical probe criteria . Given the expanding use of biphenyl methanamines as kinase inhibitor intermediates (e.g., p38 kinase inhibitor patents citing substituted biphenyl derivatives) [5], this scaffold may serve as a versatile starting point for diversity-oriented synthesis of targeted covalent inhibitor libraries.

Computational Chemistry and Molecular Docking Benchmarking Studies

The distinct topological connectivity of the target compound, combined with its intermediate molecular weight (330.25 g/mol) and moderate rotatable bond count, makes it an appropriate test case for evaluating docking algorithm performance on benzhydryl-type amines, where induced-fit effects at the methanamine carbon can discriminate between rigid-receptor and flexible-sidechain docking protocols [6].

Quote Request

Request a Quote for (4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.